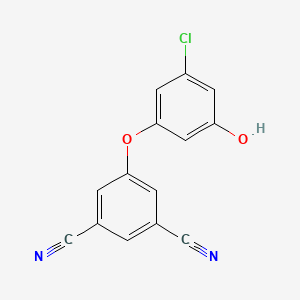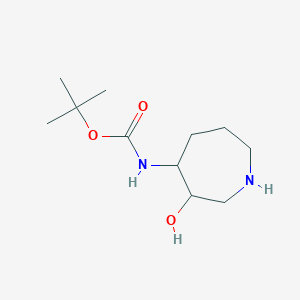![molecular formula C14H22N2O3 B13883633 tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate](/img/structure/B13883633.png)
tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is notable for its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and a cyanoacetyl moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate typically involves multiple steps. One common method starts with the preparation of the cyclohexyl ring, followed by the introduction of the cyanoacetyl group. The final step involves the formation of the carbamate ester. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis. Key factors include the selection of raw materials, reaction optimization, and purification techniques to achieve high-quality products.
化学反応の分析
Types of Reactions: tert-Butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in biology and medicine, particularly in the development of pharmaceuticals. Its carbamate structure is known to exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals. Its versatility and reactivity make it valuable for various manufacturing processes.
作用機序
The mechanism of action of tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The cyanoacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of enzymes, receptors, or other proteins, resulting in various biological effects.
類似化合物との比較
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(2-bromoacetyl)carbamate
- tert-Butyl N-(2-isocyanoethyl)carbamate
Uniqueness: tert-Butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate is unique due to its specific combination of functional groups. The presence of the cyanoacetyl moiety distinguishes it from other carbamates, providing distinct reactivity and potential applications. This uniqueness makes it a valuable compound for research and industrial purposes.
特性
分子式 |
C14H22N2O3 |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)16-11-6-4-10(5-7-11)12(17)8-9-15/h10-11H,4-8H2,1-3H3,(H,16,18) |
InChIキー |
MWQQRAQXTXTCHN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Cyclohexyl-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13883554.png)
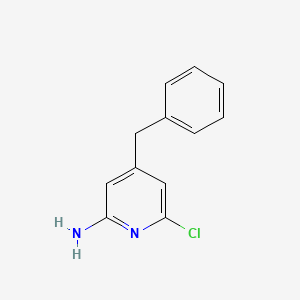
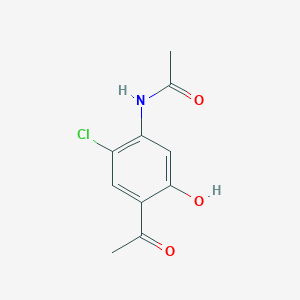
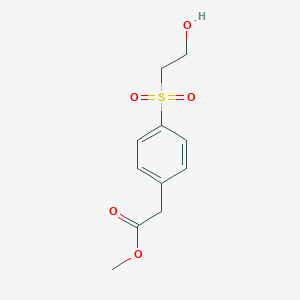
![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)
![N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B13883590.png)
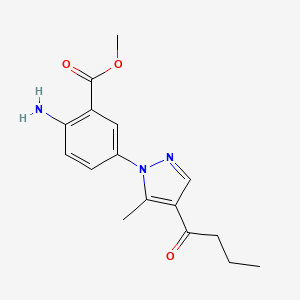
![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)


